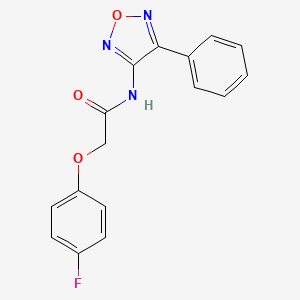
2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is a useful research compound. Its molecular formula is C16H12FN3O3 and its molecular weight is 313.288. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on anticancer properties and mechanisms of action.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of 4-fluorophenol with an appropriate oxadiazole derivative. The molecular formula is C16H12FN3O3 with a molecular weight of 313.28 g/mol. The compound's structure includes a fluorophenoxy group and an oxadiazole moiety, which are critical for its biological activity.
Computational Studies
Computational studies using Density Functional Theory (DFT) have been employed to predict the compound's reactivity and stability. The HOMO-LUMO energy gap indicates that the compound possesses good kinetic stability, which is essential for its effectiveness as a drug candidate. Molecular electrostatic potential (MEP) maps suggest that the nitrogen atom in the oxadiazole ring serves as a potential site for electrophilic attack, indicating possible interaction sites with biological targets .
Anticancer Properties
Recent studies have highlighted the anticancer potential of related compounds in the oxadiazole class. For instance, derivatives such as 2-(4-fluorophenyl)-N-phenylacetamide have shown significant cytotoxic effects against prostate carcinoma (PC3) cell lines. Notably, compounds with nitro substituents exhibited higher cytotoxicity compared to those with methoxy groups .
Table 1: Cytotoxic Activity of Related Compounds
The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. Studies suggest that oxadiazole derivatives may inhibit specific signaling pathways associated with cell proliferation and survival. This includes modulation of Bcl-2 family proteins and other apoptosis regulators.
Case Studies
In one notable case study, a series of oxadiazole derivatives were synthesized and tested for their anticancer activity. The study revealed that structural modifications significantly influenced their potency. For example, compounds containing electron-withdrawing groups demonstrated enhanced activity against various cancer cell lines compared to their electron-donating counterparts .
属性
IUPAC Name |
2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3/c17-12-6-8-13(9-7-12)22-10-14(21)18-16-15(19-23-20-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQFIPZXSMCSQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














